REACTION_CXSMILES
|
BrC1C(N)=NC=C(C(F)(F)F)C=1.C(OC(N=C=S)=O)C.Cl.NO.[Br:24][C:25]1[C:26]2[N:27]([N:35]=[C:36]([NH2:38])[N:37]=2)[CH:28]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:30]=1.[CH3:39][S:40]([C:43]1[CH:48]=[CH:47][C:46](B(O)O)=[CH:45][CH:44]=1)(=[O:42])=[O:41]>>[Br:24][C:25]1[C:26]2[N:27]([N:35]=[C:36]([NH2:38])[N:37]=2)[CH:28]=[C:29]([C:31]([F:33])([F:34])[F:32])[CH:30]=1.[CH3:39][S:40]([C:43]1[CH:48]=[CH:47][C:46]([C:25]2[C:26]3[N:27]([N:35]=[C:36]([NH2:38])[N:37]=3)[CH:28]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:30]=2)=[CH:45][CH:44]=1)(=[O:42])=[O:41] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
102b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(C=C(C1)C(F)(F)F)N=C(N2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=C(C1)C(F)(F)F)N=C(N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C=1C=2N(C=C(C1)C(F)(F)F)N=C(N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |